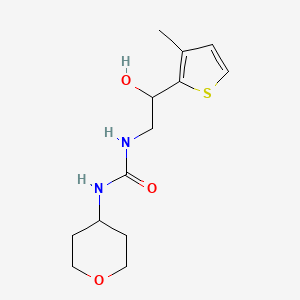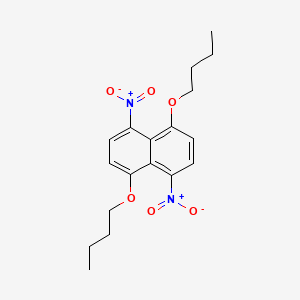
1,5-Dibutoxy-4,8-dinitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibutoxy-4,8-dinitronaphthalene: is an organic compound with the molecular formula C18H22N2O6 It is a derivative of naphthalene, characterized by the presence of two butoxy groups and two nitro groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dibutoxy-4,8-dinitronaphthalene can be synthesized through the nitration of 1,5-dibutoxynaphthalene. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired dinitro compound .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of mixed acid nitration. This process includes the nitration of naphthalene with a mixture of nitric acid and sulfuric acid in an organic solvent such as dichloroethane. The reaction is conducted at temperatures ranging from 15°C to 80°C, followed by the separation and purification of the product .
Chemical Reactions Analysis
Types of Reactions: 1,5-Dibutoxy-4,8-dinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield the corresponding amines.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1,5-Dibutoxy-4,8-dinitronaphthalene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 1,5-dibutoxy-4,8-dinitronaphthalene involves its interaction with molecular targets through its nitro and butoxy groups. The nitro groups can undergo redox reactions, while the butoxy groups can participate in various substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on molecular pathways .
Comparison with Similar Compounds
- 1,3-Dibutoxy-4,8-dinitronaphthalene
- 1,5-Dibutoxy-2,6-dinitronaphthalene
- 1,5-Dibutoxy-4,8-diaminonaphthalene
Comparison: 1,5-Dibutoxy-4,8-dinitronaphthalene is unique due to the specific positioning of its butoxy and nitro groups, which influence its reactivity and applications.
Properties
IUPAC Name |
1,5-dibutoxy-4,8-dinitronaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-3-5-11-25-15-9-7-14(20(23)24)18-16(26-12-6-4-2)10-8-13(17(15)18)19(21)22/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMZOWRZNHNYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C2C(=CC=C(C2=C(C=C1)[N+](=O)[O-])OCCCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2430128.png)
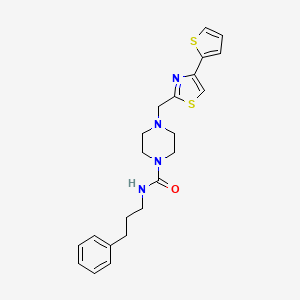
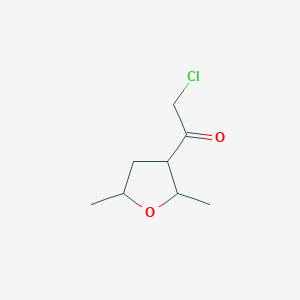
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2430132.png)

![N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2430136.png)
![methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2430137.png)
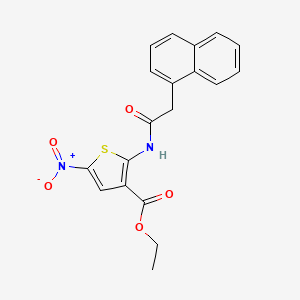
![N-[3-(But-2-ynoylamino)cyclobutyl]cyclobutanecarboxamide](/img/structure/B2430140.png)
![2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)propanamide](/img/structure/B2430141.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2430142.png)
![N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2430143.png)
![Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2430146.png)
